Cas no 2227892-32-0 (2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid)

2-(1RS,2SR)-2-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid is a specialized chiral intermediate used in peptide synthesis and pharmaceutical research. Its key structural features include a cyclopentylacetic acid backbone and an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The compound's stereochemistry (1RS,2SR,3S) allows for precise control in constructing complex peptide architectures. Its Fmoc group offers selective deprotection under mild basic conditions, facilitating sequential peptide elongation. This intermediate is particularly valuable in synthesizing constrained peptidomimetics or cyclic peptides, where rigid cyclopentane scaffolds enhance metabolic stability. The carboxylic acid functionality further enables conjugation or resin loading, making it a versatile building block for medicinal chemistry applications.
2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid structure
2227892-32-0 structure
Product name:2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid
CAS No:2227892-32-0
MF:C27H32N2O5
MW:464.553387641907
CID:6568189
PubChem ID:165566211

2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid
    • 2227892-32-0
    • EN300-1574135
    • 2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
    • Inchi: 1S/C27H32N2O5/c1-2-18(15-25(30)29-24-13-7-8-17(24)14-26(31)32)28-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-24H,2,7-8,13-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t17-,18-,24+/m0/s1
    • InChI Key: DNJMIOREUGVHAQ-LLJLJFOGSA-N
    • SMILES: OC(C[C@@H]1CCC[C@H]1NC(C[C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1574135-2.5g
2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227892-32-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1574135-0.5g
2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227892-32-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1574135-0.1g
2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227892-32-0
0.1g
$2963.0 2023-06-04
Enamine
EN300-1574135-0.25g
2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227892-32-0
0.25g
$3099.0 2023-06-04
Enamine
EN300-1574135-50mg
2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227892-32-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1574135-500mg
2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227892-32-0
500mg
$3233.0 2023-09-24
Enamine
EN300-1574135-0.05g
2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227892-32-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1574135-1.0g
2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227892-32-0
1g
$3368.0 2023-06-04
Enamine
EN300-1574135-5.0g
2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227892-32-0
5g
$9769.0 2023-06-04
Enamine
EN300-1574135-10.0g
2-[(1RS,2SR)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227892-32-0
10g
$14487.0 2023-06-04

Additional information on 2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid

Introduction to 2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid (CAS No. 2227892-32-0)

2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid, identified by its CAS number 2227892-32-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate stereochemistry and functional groups, represents a promising candidate for further exploration in drug discovery and therapeutic development. The compound’s structure incorporates multiple chiral centers, making it a subject of interest for researchers aiming to develop enantiomerically pure pharmaceutical agents.

The fluoren-9-ylmethoxycarbonyl moiety in the molecular framework of this compound is particularly noteworthy. This group not only contributes to the overall complexity of the molecule but also potentially enhances its binding affinity and metabolic stability. The presence of such a moiety has been observed in various bioactive molecules, suggesting that it may play a crucial role in modulating biological activity. Furthermore, the pentanamidocyclopentylacetic acid backbone introduces a unique scaffold that could be exploited for designing novel therapeutic agents with tailored pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like 2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid with greater accuracy. These computational tools have been instrumental in identifying potential binding pockets and interaction sites within biological targets, thereby facilitating the rational design of drug candidates. The stereochemical configuration of this compound, particularly the (1RS,2SR)-(3S) arrangement, is critical for its interaction with biological receptors and enzymes. Understanding these stereochemical nuances is essential for optimizing the compound’s pharmacological profile.

In the context of current research, there is growing evidence suggesting that chiral molecules with complex scaffolds exhibit enhanced biological activity compared to their racemic counterparts. The cyclopentylacetic acid moiety in this compound contributes to its rigidity, which can be advantageous for maintaining stable interactions with biological targets. Additionally, the fluoren-9-ylmethoxycarbonyl group may enhance solubility and bioavailability, factors that are crucial for the development of effective pharmaceutical agents.

The synthesis of such intricate molecules often presents significant challenges due to their stereochemical complexity. However, recent developments in asymmetric synthesis have made it possible to construct complex chiral molecules with high enantiomeric purity. Techniques such as transition-metal-catalyzed reactions and enzymatic resolutions have been employed to achieve the desired stereochemical configuration. These advancements have not only streamlined the synthesis process but also made it more efficient and scalable.

From a therapeutic perspective, 2-(1RS,2SR)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid holds potential as a lead compound for various therapeutic applications. Its unique structural features suggest that it could interact with multiple biological targets, making it a versatile candidate for drug development. For instance, its ability to modulate enzyme activity and receptor binding has been explored in preclinical studies aimed at developing treatments for neurological disorders and inflammatory conditions.

The role of computational methods in drug discovery cannot be overstated. Advanced algorithms and machine learning models have been developed to predict the biological activity of novel compounds based on their structural features. These tools have been used to identify promising candidates like CAS No. 2227892-32-0 from large chemical libraries, significantly reducing the time and cost associated with traditional high-throughput screening methods. Such innovations are transforming the drug discovery landscape by enabling more targeted and efficient research efforts.

The future direction of research on CAS No. 2227892-32-0 will likely focus on optimizing its pharmacological properties through structural modifications. By leveraging insights from computational modeling and experimental data, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. Additionally, exploring its potential as a prodrug or analog could open up new avenues for therapeutic applications.

In conclusion,CAS No 2227892-32 represents a fascinating molecule with significant potential in pharmaceutical research. Its complex stereochemistry,fluoren-9 - ylmethoxycarbonyl group, pentanamidocyclopentylacetic acid backbone,and emerging applications make it a compelling subject for further investigation . As computational methods continue to advance ,the discovery and development of such intricate molecules will become increasingly feasible ,leading to novel therapeutic agents that address unmet medical needs .

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